4-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
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Overview
Description
4-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H8F3NO2S and a molecular weight of 239.21 g/mol It is characterized by the presence of a trifluoroethyl group attached to a benzene ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-trifluoroethyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonyl chloride with 2,2,2-trifluoroethylamine . The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize efficiency and yield. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and to facilitate the handling of large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-trifluoroethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(2,2,2-trifluoroethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2,2-trifluoroethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,2,2-Trifluoroethyl)benzene: A related compound with a similar trifluoroethyl group but lacking the sulfonamide functionality.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Another similar compound with a bromine atom instead of the sulfonamide group.
Uniqueness
4-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is unique due to the presence of both the trifluoroethyl and sulfonamide groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
2171979-66-9 |
---|---|
Molecular Formula |
C8H8F3NO2S |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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